4-Chloro-N1-methylbenzene-1,2-diamine
Overview
Description
“4-Chloro-N1-methylbenzene-1,2-diamine” is an organic compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.61 . The compound is typically available in solid form .
Synthesis Analysis
The synthesis of “4-Chloro-N1-methylbenzene-1,2-diamine” can be achieved through several methods. One method involves heating “4-chloro-N1-methylbenzene-1,2-diamine” (15.0 g, 96 mmol) and glycolic acid (8.1 g, 106 mmol) together in a sealed tube at 150°C for 5 hours . The residue is then purified by flash column chromatography to yield the product .
Molecular Structure Analysis
The molecular structure of “4-Chloro-N1-methylbenzene-1,2-diamine” can be represented by the SMILES string Cc1cc(N)c(N)cc1Cl
. The InChI key for this compound is UVUAKQQNONYKJK-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“4-Chloro-N1-methylbenzene-1,2-diamine” is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.371 mg/ml . The compound has a LogP value of 1.48, indicating its lipophilicity .
Scientific Research Applications
Medicine: Potential Pharmacological Agent
4-Chloro-N1-methylbenzene-1,2-diamine has properties that make it a candidate for pharmacological research. Its high GI absorption and BBB permeant characteristics suggest it could be developed into a drug that is readily absorbed by the gastrointestinal tract and can cross the blood-brain barrier . This compound’s inhibition of CYP1A2, an enzyme involved in drug metabolism, indicates potential applications in modifying the pharmacokinetics of other drugs .
Agriculture: Synthesis of Agrochemicals
In agriculture, this compound could be utilized in the synthesis of agrochemicals. Its physicochemical properties, such as solubility and lipophilicity, are important factors in the development of new pesticides or herbicides .
Materials Science: Polyimide Synthesis
4-Chloro-N1-methylbenzene-1,2-diamine is instrumental in synthesizing polyimides noted for their excellent thermal stability and solubility in organic solvents. This application is crucial for creating materials that can withstand extreme temperatures and harsh chemical environments.
Environmental Science: Analytical Chemistry
The compound’s unique structure and properties could be exploited in environmental science, particularly in analytical chemistry for detecting and quantifying pollutants. Its reactivity and detectability by techniques like NMR and HPLC make it a valuable tool in environmental monitoring .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 4-Chloro-N1-methylbenzene-1,2-diamine’s role as a CYP1A2 inhibitor can be significant in studying enzyme-substrate interactions and the metabolic pathways of various biochemical processes .
Pharmacology: Drug Development
The compound’s pharmacokinetic profile, including its potential to cross the blood-brain barrier and its interaction with metabolic enzymes, makes it a subject of interest in the development of new therapeutic drugs .
Safety and Hazards
properties
IUPAC Name |
4-chloro-1-N-methylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUAKQQNONYKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348791 | |
Record name | 4-chloro-1-N-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59681-66-2 | |
Record name | 4-chloro-1-N-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N1-methylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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